molecular formula C13H17NO6S B1472895 Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate CAS No. 1858251-37-2

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate

Cat. No. B1472895
CAS RN: 1858251-37-2
M. Wt: 315.34 g/mol
InChI Key: UJTNCMQURUWXFF-UHFFFAOYSA-N
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Description

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate, also known as MDG-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MDG-1 is a glycine derivative that has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of inflammation and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to protect against neurodegeneration in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate in lab experiments is its potential as a therapeutic agent. This compound has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its limited availability. This compound is a complex chemical compound that requires a multistep synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, studies are needed to investigate the long-term effects of this compound on the body and its potential side effects.
Conclusion:
In conclusion, this compound is a glycine derivative that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound possesses anti-inflammatory, analgesic, and neuroprotective properties and has been shown to be effective in animal models of various diseases. However, further studies are needed to fully understand its mechanism of action and identify its molecular targets. Additionally, studies are needed to investigate the optimal dosage and administration route for this compound and its potential long-term effects on the body.

Scientific Research Applications

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to possess anti-inflammatory and analgesic properties. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in animal models of neuropathic pain. Additionally, this compound has been shown to possess neuroprotective properties in animal models of neurodegenerative diseases such as Parkinson's disease.

properties

IUPAC Name

methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(ethylsulfonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-3-21(16,17)14(9-13(15)18-2)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTNCMQURUWXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC(=O)OC)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138517
Record name Glycine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858251-37-2
Record name Glycine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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